An In-depth Technical Guide to tert-Butyl 5-formylisoindoline-2-carboxylate
An In-depth Technical Guide to tert-Butyl 5-formylisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl 5-formylisoindoline-2-carboxylate, a key building block in synthetic and medicinal chemistry. This document details its chemical and physical properties, provides a validated experimental protocol for its synthesis, and explores its applications in drug discovery and agrochemical development. Particular emphasis is placed on its emerging role as a versatile scaffold in the design of novel therapeutics.
Introduction
tert-Butyl 5-formylisoindoline-2-carboxylate, a heterocyclic compound featuring a protected isoindoline core with a reactive aldehyde group, has garnered significant attention as a valuable intermediate in organic synthesis. Its unique structural features, combining a rigid bicyclic system with a versatile functional handle, make it an attractive starting material for the construction of complex molecular architectures. This guide aims to consolidate the current knowledge on this compound, offering a practical resource for researchers engaged in the synthesis and evaluation of new chemical entities.
Chemical and Physical Properties
The fundamental properties of tert-Butyl 5-formylisoindoline-2-carboxylate are summarized in the table below, providing a quick reference for experimental planning and data analysis.
| Property | Value |
| IUPAC Name | tert-butyl 5-formyl-1,3-dihydroisoindole-2-carboxylate |
| Synonyms | N-Boc-5-formylisoindoline, 2-Boc-isoindoline-5-carbaldehyde |
| CAS Number | 253801-15-9 |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
| SMILES | CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C=O |
Synthesis
The most common and efficient method for the preparation of tert-Butyl 5-formylisoindoline-2-carboxylate involves the oxidation of the corresponding alcohol precursor, tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate.
Experimental Protocol: Oxidation of tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate
This protocol describes the oxidation of tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate to the desired aldehyde using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent.
Materials:
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tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate
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Dess-Martin periodinane (DMP)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Procedure:
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To a solution of tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
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Stir vigorously for 30 minutes until the layers become clear.
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Separate the organic layer, and extract the aqueous layer with DCM (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford tert-Butyl 5-formylisoindoline-2-carboxylate as a white solid.
Expected Yield: 85-95%
Synthetic Workflow
The synthesis can be visualized as a straightforward oxidation step.
Applications in Research and Development
The aldehyde functionality of tert-Butyl 5-formylisoindoline-2-carboxylate serves as a versatile handle for a variety of chemical transformations, making it a valuable building block in several areas of chemical research.
Drug Discovery and Medicinal Chemistry
The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The formyl group allows for the introduction of diverse substituents through reactions such as:
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Reductive Amination: To introduce amine-containing fragments, which are crucial for modulating physicochemical properties and interacting with biological targets.
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Wittig Reaction and Related Olefinations: To form carbon-carbon double bonds, enabling the extension of the molecular framework.
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Aldol and Other Condensation Reactions: To build more complex carbon skeletons.
A significant application of isoindoline-based compounds is in the development of PROteolysis TArgeting Chimeras (PROTACs) . While a direct role for tert-Butyl 5-formylisoindoline-2-carboxylate in a specific PROTAC has not been extensively documented in publicly available literature, its derivatives, such as the bromo-substituted analog, are utilized as linkers in PROTAC design. The formyl group provides a convenient point for linker attachment, which is a critical component of a PROTAC molecule responsible for connecting the target protein binder and the E3 ligase ligand.
Agrochemicals
This compound is also utilized in the synthesis of agrochemicals.[1] Its chemical properties, including reactivity and solubility, make it a suitable intermediate for formulating pesticides.[1] The isoindoline core can be found in certain classes of herbicides and insecticides, where the overall molecular shape and electronics contribute to their biological activity.
Safety and Handling
tert-Butyl 5-formylisoindoline-2-carboxylate should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
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Precautionary Measures: Wear protective gloves, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
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First Aid:
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If on skin: Wash with plenty of soap and water.
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If inhaled: Remove person to fresh air and keep comfortable for breathing.
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If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
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Conclusion
tert-Butyl 5-formylisoindoline-2-carboxylate is a valuable and versatile building block for synthetic and medicinal chemists. Its straightforward synthesis and the reactivity of its formyl group provide a reliable platform for the creation of diverse and complex molecules. As research into targeted protein degradation and novel agrochemicals continues to expand, the utility of this compound as a key synthetic intermediate is expected to grow. This guide provides the essential information for researchers to effectively utilize this compound in their research and development endeavors.
